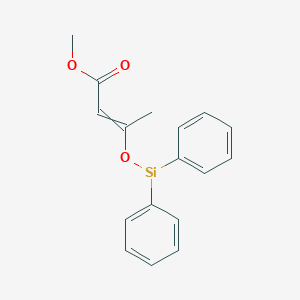
methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate: is an organic compound with a complex structure that includes an iodine atom, making it a valuable molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the iodination of a precursor compound, such as 2,4-dimethylpentanoic acid, followed by esterification to form the methyl ester. The iodination step can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives where the iodine atom is replaced by another functional group.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the ester.
Scientific Research Applications
Chemistry: Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the iodine atom can enhance the biological activity of the resulting molecules, making it a valuable building block in drug discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
Comparison with Similar Compounds
Methyl (2S,4R)-4-methylglutamate: Another compound with a similar stereochemistry but different functional groups.
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Shares the (2S,4R) configuration but has different substituents and applications.
Uniqueness: Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. Its specific stereochemistry also contributes to its uniqueness, making it a valuable compound for stereoselective synthesis and research applications.
Properties
CAS No. |
918437-99-7 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H15IO2/c1-6(5-9)4-7(2)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
HKTBAQCCJDBKSC-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)C(=O)OC)CI |
Canonical SMILES |
CC(CC(C)C(=O)OC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

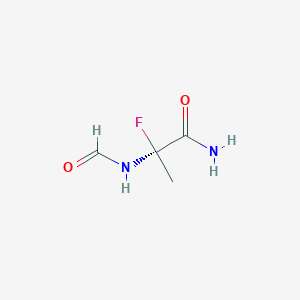
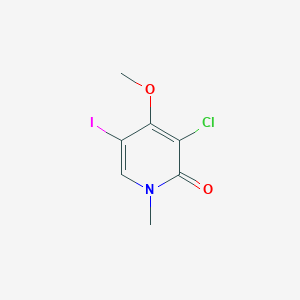
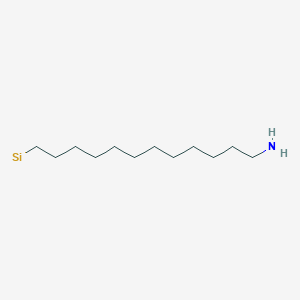
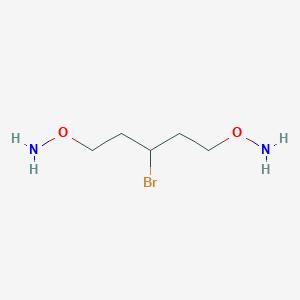
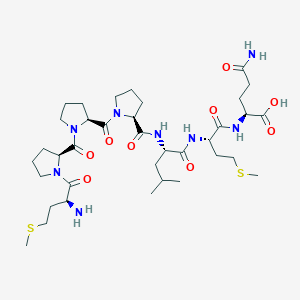
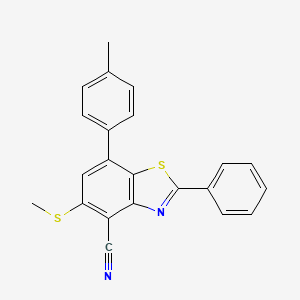
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
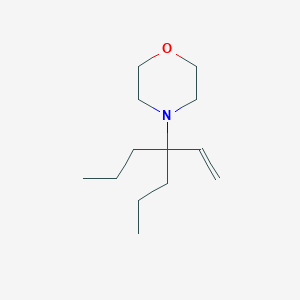
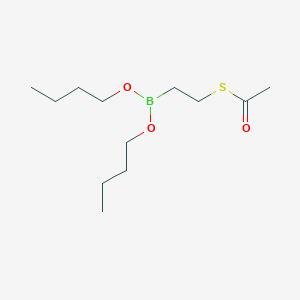
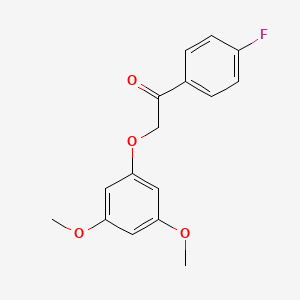
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
